molecular formula C30H41NO6S B610407 5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid CAS No. 1314795-11-3

5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid

Cat. No. B610407
M. Wt: 543.719
InChI Key: MUICUPWICXUNRS-CQWWOBEDSA-N
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Description

Radalbuvir, also known as GS-9669, is an experimental antiviral drug for the treatment of hepatitis C virus (HCV) infection developed by Gilead Sciences. Radalbuvir acts as an NS5B inhibitor. It is currently in clinical trials.

Scientific Research Applications

Immunological Applications

One significant application of compounds structurally related to 5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid is in the field of immunology. A study by Axton et al. (1992) demonstrated the synthesis of phenylheteroarylbutenamides and phenylbutenamides utilizing similar chemical structures, which exhibited immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes. This suggests potential applications in controlling immune responses, particularly in diseases where immune regulation is critical (Axton et al., 1992).

Biosynthetic Intermediates

Compounds related to the specified thiophene derivative have been identified as intermediates in biosynthetic pathways. For instance, Yamamoto et al. (1990) synthesized chiral hydroxy and dihydroxy-γ-ionylideneacetic acids, which are biosynthetic intermediates of abscisic acid produced by Cercospora cruenta, using a similar chemical structure (Yamamoto, Oritani, & Yamashita, 1990).

Atmospheric Chemistry

Research by Harrison and Wells (2013) investigated the reaction of terpinolene, a compound structurally related to the specified thiophene, with ozone or nitrate radicals. This study is relevant in atmospheric chemistry, highlighting the importance of understanding the chemical reactions of organic compounds in the atmosphere (Harrison & Wells, 2013).

Heterocyclic Chemistry

The synthesis of dimedone-annelated heterocycles, as demonstrated by Majumdar and Samanta (2002), involves a process that could be relevant to the synthesis of compounds similar to the specified thiophene. This research highlights the diversity and complexity of heterocyclic chemistry and its potential applications in creating novel compounds (Majumdar & Samanta, 2002).

Circular Dichroism in Chirality Assignment

Yashima et al. (1997) explored the use of polyacetylenes bearing amino groups in chirality assignment of carboxylic acids through circular dichroism. This methodology, involving compounds with similar structural motifs, could have implications for the analysis and characterization of chiral compounds (Yashima, Maeda, Matsushima, & Okamato, 1997).

Dye Chemistry

Tao et al. (2019) focused on the synthesis of heterocyclic dyes using 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, which is structurally related to the specified thiophene compound. This research offers insights into the application of such compounds in the field of dye chemistry and materials science (Tao, Zhao, Wang, Qian, & Huang, 2019).

properties

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICUPWICXUNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Reactant of Route 2
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Reactant of Route 3
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Reactant of Route 4
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Reactant of Route 5
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Reactant of Route 6
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid

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